molecular formula C13H17ClFN B8236391 N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride

N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride

Cat. No.: B8236391
M. Wt: 241.73 g/mol
InChI Key: OHLOFTJBKQMDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClFN and its molecular weight is 241.73 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride, commonly referred to as 4-Fluorodeprenyl , is a compound that has garnered interest in various biological research contexts due to its unique structural properties and potential pharmacological effects. Its molecular formula is C13H17ClFNC_{13}H_{17}ClFN with a molecular weight of 241.73 g/mol. This compound is characterized by the presence of a fluorinated phenyl group and an alkyne moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in neurodegenerative processes. Research has indicated that compounds with similar structures may exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuroinflammation.

Neuroprotective Effects

In studies exploring the neuroprotective properties of related compounds, it was found that the presence of a fluorine atom can enhance the binding affinity to certain receptors or enzymes, thus influencing their activity. For instance, fluorinated compounds have been shown to inhibit the enzyme GPX4 , which plays a critical role in lipid peroxide reduction and cellular redox balance. The inhibition of GPX4 can lead to increased levels of lipid peroxides, triggering ferroptosis—a form of regulated cell death that has been implicated in neurodegenerative diseases .

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

Study FocusFindings
Neurotoxicity The compound was evaluated for its protective effects against amyloid-beta-induced neurotoxicity in neuronal cell cultures, showing promising results in reducing cell death .
Cell Viability In vitro assays demonstrated that treatment with this compound significantly improved cell viability under oxidative stress conditions .
Cytotoxicity Further investigations indicated that while the compound exhibits cytotoxic effects on certain cancer cell lines, it also shows selectivity, sparing normal cells at lower concentrations .

Case Study 1: Neuroprotective Mechanism

In a study published in Europe PMC, researchers investigated the effects of this compound on neuronal cells exposed to amyloid-beta. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting that this compound may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 2: Ferroptosis Induction

Another relevant study focused on the compound's role as a ferroptosis inducer. The research highlighted how the alkyne moiety facilitates covalent interactions with thiol groups in proteins, leading to increased cellular oxidative stress and subsequent cell death in cancer models. This mechanism underscores its potential utility in cancer therapy .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN.ClH/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12;/h1,5-8,11H,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOFTJBKQMDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N(C)CC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.